

Introduction: The Strategic Importance of a Key Building Block

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Compound of Interest

Compound Name: 4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine

Cat. No.: B13039283

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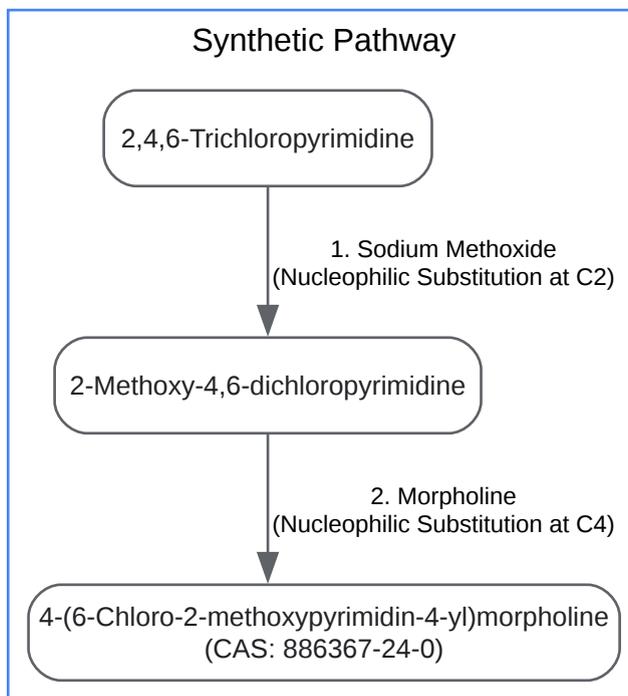
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, **4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine** has emerged as a critical building block. Its unique trifunctional nature—featuring a reactive chlorine atom, a methoxy group, and a morpholine moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on sourcing this high-value intermediate, focusing on supplier evaluation, quality control, and synthetic context.

The significance of this compound is underscored by its role as a precursor in the synthesis of targeted therapies, particularly kinase inhibitors. The morpholine and methoxy groups can modulate physicochemical properties such as solubility and metabolic stability, while the chlorine atom serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to build out the final active pharmaceutical ingredient (API).

Chemical Profile and Synthesis Context

A foundational understanding of the compound's synthesis is paramount for anticipating potential impurities and establishing robust quality control (QC) protocols. The most common synthetic route involves a sequential nucleophilic aromatic substitution (S_NAr) starting from a di- or tri-chlorinated pyrimidine.

A plausible synthetic pathway is initiated from 2,4,6-trichloropyrimidine. In the first step, selective substitution with sodium methoxide at the most reactive C2 position yields 2-methoxy-4,6-dichloropyrimidine. Subsequently, a second S_NAr reaction with morpholine, typically under controlled temperature conditions, favors substitution at the C4 position to yield the desired product.



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Caption: Generalized synthetic pathway for **4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine**.

This process can lead to several process-related impurities, including:

- Isomeric Byproducts: Substitution of morpholine at the C6 position instead of C4.
- Over-reaction Products: Disubstitution with morpholine at both C4 and C6.
- Unreacted Starting Materials: Residual 2-methoxy-4,6-dichloropyrimidine.

Awareness of these potential impurities is critical when evaluating supplier quality and interpreting analytical data.

Navigating the Supplier Landscape: A Comparative Analysis

The market for chemical intermediates is diverse, ranging from large-scale manufacturers to specialized catalog suppliers. The choice of supplier depends heavily on the stage of research, required scale, purity specifications, and documentation needs.

Supplier Category	Typical Scale	Purity	Certificate of Analysis (CoA)	Best For
Major Chemical Suppliers (e.g., Sigma-Aldrich, BLDpharm)	mg to kg	≥95%	Standard CoA provided	Early-stage research, rapid delivery
Specialty Building Block Providers (e.g., ChemScene)	mg to g	Often >98%	Detailed CoA, often with spectral data	Lead optimization, specific analog synthesis
Custom Synthesis Organizations (CSOs)	g to multi-kg	As per client specification	Comprehensive data package (e.g., NMR, HPLC, MS)	Scale-up, process development, GMP requirements

Key Considerations for Supplier Selection:

- **Purity and Impurity Profile:** Request a lot-specific Certificate of Analysis (CoA). Do not rely on catalog specifications alone. The CoA should detail the purity as determined by a primary method (e.g., HPLC or qNMR) and ideally list any identified impurities.
- **CAS Number Verification:** Ensure the supplier is providing the correct compound. The primary CAS number for **4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine** is 886367-24-0. Note that related structures have different identifiers and properties.

- **Documentation and Traceability:** For drug development applications, robust documentation is non-negotiable. This includes detailed CoAs, safety data sheets (SDS), and potentially statements on residual solvents or elemental impurities.
- **Technical Support:** Reputable suppliers have experienced scientists who can provide technical assistance, answer questions about product stability, and help troubleshoot experimental issues.[1]
- **Lead Time and Supply Chain Reliability:** For ongoing projects, it is crucial to assess the supplier's ability to provide consistent quality and quantity over time.

Quality Control and In-House Verification: A Protocol for Trust

Upon receipt of the material, independent verification of its identity and purity is a critical step to ensure the integrity of experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse technique for this purpose.

Experimental Protocol: HPLC-UV Purity Assay

Objective: To determine the purity of **4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine** and quantify related substances by HPLC-UV.[2]

Instrumentation:

- A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic Acid (FA), 0.1% solution in water

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

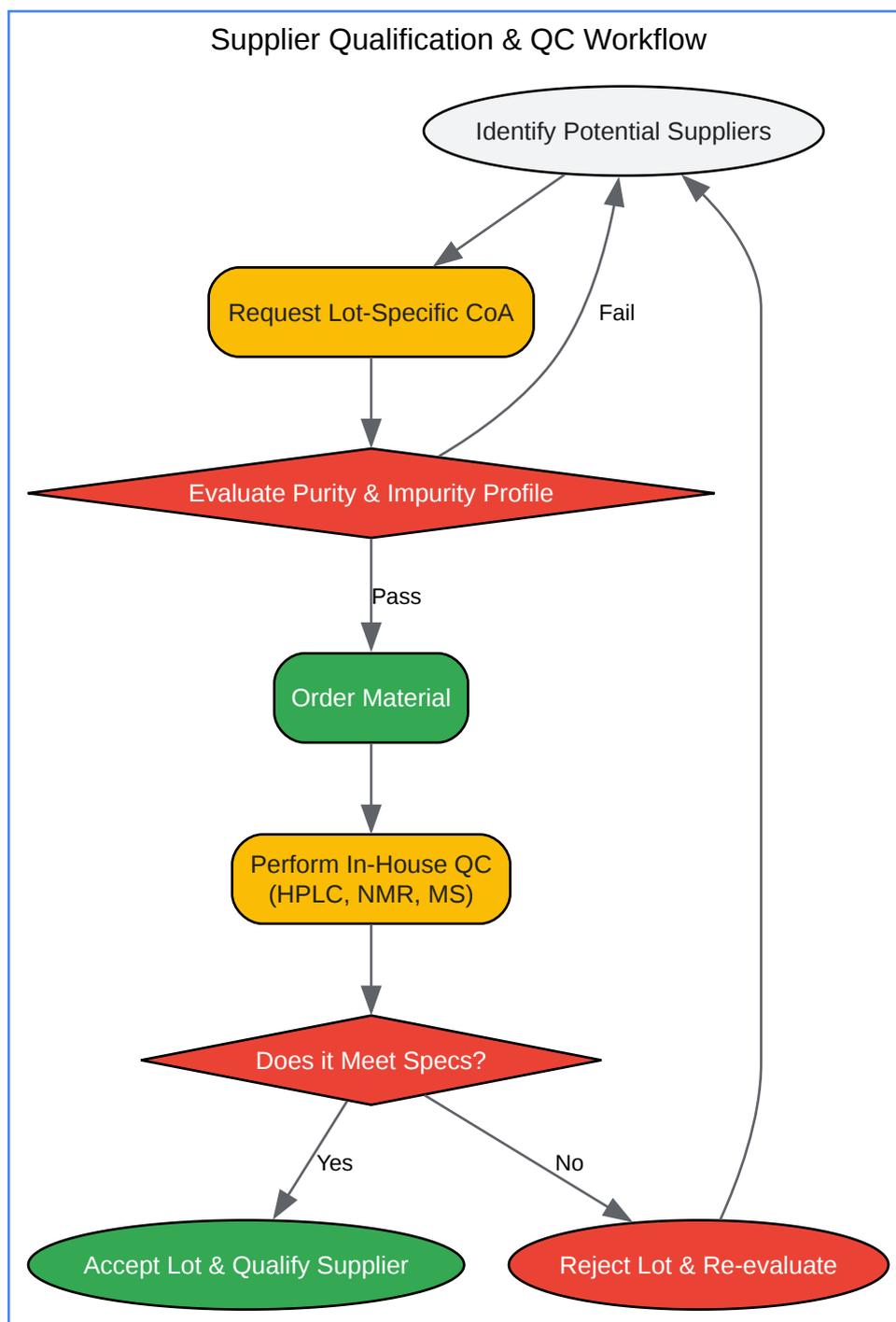
Sample Preparation:

- Accurately weigh approximately 10 mg of the compound.
- Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

- Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
- Retention times of potential impurities can be compared against known standards if available.

In addition to HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for identifying volatile impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural confirmation. The chemical shifts and coupling constants in ^1H and ^{13}C NMR spectra provide an unambiguous fingerprint of the molecule.[5]



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Caption: A self-validating workflow for supplier qualification and material acceptance.

Conclusion

Sourcing high-quality **4-(6-Chloro-2-methoxypyrimidin-4-yl)morpholine** is a critical dependency for research programs aiming to synthesize novel therapeutics. A strategic approach that combines diligent supplier evaluation with rigorous in-house analytical verification is essential for mitigating risks associated with reagent quality. By understanding the synthetic context of the molecule, anticipating potential impurities, and implementing robust QC protocols, researchers can ensure the integrity of their scientific outcomes and accelerate the path of drug development.

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